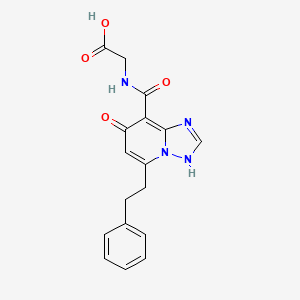
Ergoloid Mesylates
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoloid Mesylates, also known as co-dergocrine mesilate or dihydroergotoxine mesylate, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids . It is used to treat some mood, behavior, or other problems that may be due to changes in the brain from Alzheimer’s disease or multiple small strokes .
Synthesis Analysis
Ergoloid Mesylates is an equiproportional preparation of three different ergotamantriones: dihydroergocornine, dihydroergocristine, and dihydroergocryptine . All these components are produced by the fungus Claviceps purpurea and are all derivatives of the tetracyclic compound 6-methylergonovine .Molecular Structure Analysis
The components of the Ergoloid Mesylates mixture are composed of the dihydrogenated ergot alkaloid derivatives . The mixture contains equal amounts of three ergot alkaloids .Physical And Chemical Properties Analysis
Ergoloid Mesylates is a combination medication made of ergot derivatives. It’s produced from a type of fungus called ergot . The bioavailability of Ergoloid Mesylates is 25%, and it has a protein binding of 98-99% .Applications De Recherche Scientifique
Treatment of Dementia
- Scientific Field : Neurology and Geriatrics
- Application Summary : Ergoloid Mesylates have been used in the treatment of mild to moderate dementia . The medication is a combination of several drugs that belong to a group of drugs called ergoloid mesylates .
- Methods of Application : In a study, patients suffering from mild to moderate dementia were administered Ergoloid Mesylates for 6 months . Clinical evaluation was performed by two scales: the Sandoz Clinical Assessment-Geriatric and a polarity profile .
Age-Related Cognitive Impairment
- Scientific Field : Neurology and Geriatrics
- Application Summary : Ergoloid Mesylates have been used to treat age-related cognitive impairment, such as in Alzheimer’s disease .
- Results/Outcomes : A systematic review published in 1994 found little evidence to support the use of Ergoloid Mesylates, concluding only that potentially effective doses may be higher than those currently approved in dementia treatment .
Hyperprolactinemia
- Scientific Field : Endocrinology
- Application Summary : Ergoloid Mesylates have been used to treat hyperprolactinemia (high prolactin levels) .
Stroke Recovery
- Scientific Field : Neurology
- Application Summary : Ergoloid Mesylates have been used to aid in recovery after stroke .
Treatment of Idiopathic Decline in Mental Capacity
- Scientific Field : Neurology
- Application Summary : Ergoloid Mesylates have been indicated in individuals over sixty who manifest signs and symptoms of an idiopathic decline in mental capacity .
Treatment of Symptoms of Idiopathic Decline in Mental Capacity
- Scientific Field : Neurology
- Application Summary : Ergoloid Mesylates have been indicated in individuals over sixty who manifest signs and symptoms of an idiopathic decline in mental capacity .
Treatment of Age-Related Cognitive Impairment
- Scientific Field : Neurology
- Application Summary : Ergoloid Mesylates have been used to treat age-related cognitive impairment, such as in Alzheimer’s disease .
- Results/Outcomes : Ergoloid Mesylates is not a cure for dementia or for any underlying disease that may lead to decreased mental capacity .
Safety And Hazards
Propriétés
Numéro CAS |
8067-24-1 |
|---|---|
Nom du produit |
Ergoloid Mesylates |
Poids moléculaire |
2314.78 |
Nom IUPAC |
NA |
SMILES |
[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O |
Apparence |
White to light yellow crystalline powder. |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)
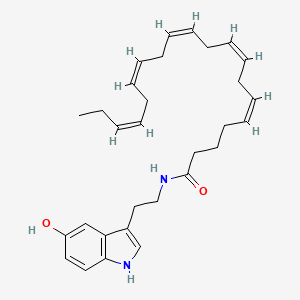
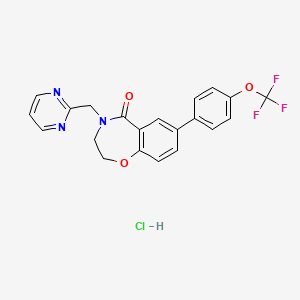
![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)
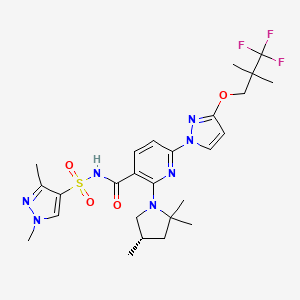
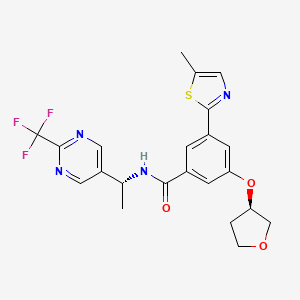
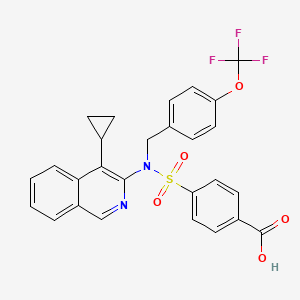
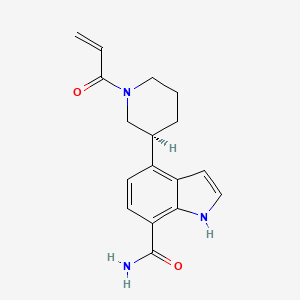

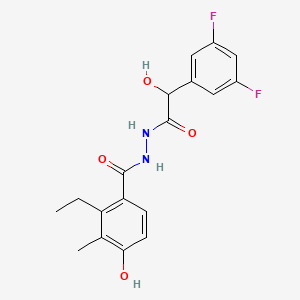
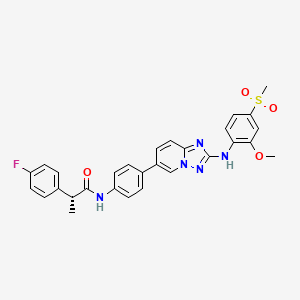
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)
